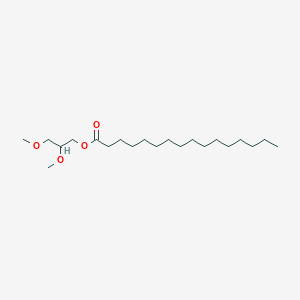
Glycerol, 2,3-dimethyl, 1-hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol, 2,3-dimethyl, 1-hexadecanoate: is an organic compound with the molecular formula C21H42O4 and a molecular weight of 358.5558 g/mol . This compound is a derivative of glycerol, where two methyl groups are attached to the glycerol backbone, and a hexadecanoate (palmitate) group is esterified at the first position . It is a type of fatty acid ester, which is commonly found in various biological systems and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycerol, 2,3-dimethyl, 1-hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures (around 60-80°C) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol, 2,3-dimethyl, 1-hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Glycerol, 2,3-dimethyl, 1-hexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: The compound is used in the production of cosmetics, lubricants, and biodegradable plastics.
Wirkmechanismus
The mechanism of action of glycerol, 2,3-dimethyl, 1-hexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by lipases, releasing glycerol and hexadecanoic acid. These products can then participate in various metabolic pathways, including energy production and lipid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol, 1-hexadecanoate: Similar structure but lacks the two methyl groups on the glycerol backbone.
Glycerol, 2,3-dimethyl, 1-octadecanoate: Similar structure but with an octadecanoate (stearate) group instead of hexadecanoate.
Glycerol, 2,3-dimethyl, 1-decanoate: Similar structure but with a decanoate (caprate) group instead of hexadecanoate.
Uniqueness
Glycerol, 2,3-dimethyl, 1-hexadecanoate is unique due to the presence of two methyl groups on the glycerol backbone, which can influence its physical and chemical properties. These modifications can affect the compound’s solubility, melting point, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
111723-47-8 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
2,3-dimethoxypropyl hexadecanoate |
InChI |
InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-19-20(24-3)18-23-2/h20H,4-19H2,1-3H3 |
InChI-Schlüssel |
UELIEEDDIWUFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


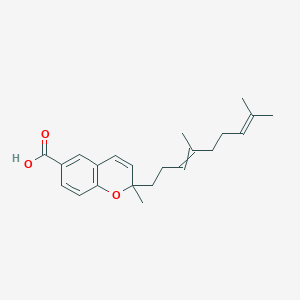
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
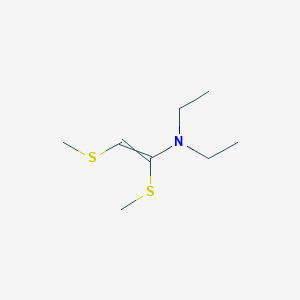
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
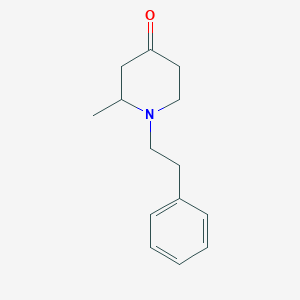
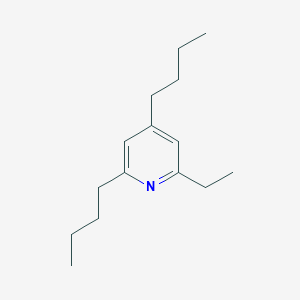

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

